Laminarihexaose

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

(2R,3S,4R,5R)-3-[(2S,3R,4S,5R,6R)-4-[(2S,3R,4S,5R,6R)-4-[(2S,3R,4S,5R,6R)-4-[(2S,3R,4S,5R,6R)-3,5-dihydroxy-6-(hydroxymethyl)-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,4,5,6-tetrahydroxyhexanal | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H62O31/c37-1-8(44)15(46)27(9(45)2-38)63-33-23(54)29(18(49)11(4-40)59-33)65-35-25(56)31(20(51)13(6-42)61-35)67-36-26(57)30(19(50)14(7-43)62-36)66-34-24(55)28(17(48)12(5-41)60-34)64-32-22(53)21(52)16(47)10(3-39)58-32/h2,8-37,39-57H,1,3-7H2/t8-,9+,10-,11-,12-,13-,14-,15-,16-,17-,18-,19-,20-,21+,22-,23-,24-,25-,26-,27-,28+,29+,30+,31+,32+,33+,34+,35+,36+/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQLVBYSZGVKHIZ-GDDRYJORSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)OC2C(C(OC(C2O)OC3C(C(OC(C3O)OC4C(C(OC(C4O)OC5C(C(OC(C5O)OC(C(C=O)O)C(C(CO)O)O)CO)O)CO)O)CO)O)CO)O)O)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@H]2[C@@H]([C@H](O[C@H]([C@@H]2O)O[C@H]3[C@@H]([C@H](O[C@H]([C@@H]3O)O[C@H]4[C@@H]([C@H](O[C@H]([C@@H]4O)O[C@H]5[C@@H]([C@H](O[C@H]([C@@H]5O)O[C@H]([C@H](C=O)O)[C@@H]([C@@H](CO)O)O)CO)O)CO)O)CO)O)CO)O)O)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H62O31 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80183966 | |

| Record name | Laminarihexaose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80183966 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

990.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29842-30-6 | |

| Record name | Laminarihexaose | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029842306 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Laminarihexaose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80183966 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Laminarihexaose: A Technical Guide to its Chemical Structure and Conformation

For Researchers, Scientists, and Drug Development Professionals

Introduction

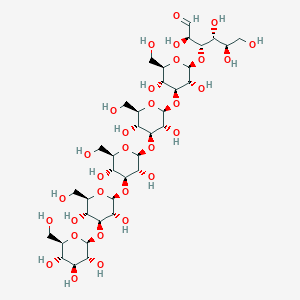

Laminarihexaose (B104634) is a β-glucan oligosaccharide composed of six glucose units linked by β-1,3-glycosidic bonds. As a fundamental unit of laminarin, a storage polysaccharide found in brown algae, this compound is of significant interest to researchers in fields ranging from immunology to materials science. Its well-defined structure makes it a valuable tool for studying carbohydrate-protein interactions and the biological activities of β-glucans. This technical guide provides an in-depth analysis of the chemical structure and conformational properties of this compound, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

Chemical Structure

This compound is a linear hexasaccharide with the molecular formula C₃₆H₆₂O₃₁.[1] Its systematic name is β-D-glucopyranosyl-(1→3)-β-D-glucopyranosyl-(1→3)-β-D-glucopyranosyl-(1→3)-β-D-glucopyranosyl-(1→3)-β-D-glucopyranosyl-(1→3)-D-glucose. The constituent glucose monomers are in the pyranose form and are linked by β-1,3-glycosidic bonds. This specific linkage is crucial for its three-dimensional structure and subsequent biological activity.

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₃₆H₆₂O₃₁ | [1] |

| Molecular Weight | 990.86 g/mol | [2] |

| CAS Number | 29842-30-6 | [1] |

| Appearance | Off-white to slightly brown powder | [3] |

| Solubility | Soluble in water | [3] |

Conformation

The conformation of this compound is a key determinant of its interaction with biological receptors. While the individual glucose units predominantly adopt the stable ⁴C₁ chair conformation, studies have revealed that some glucopyranose rings within the chain can adopt a twist-boat conformation.[4][5] This conformational flexibility is influenced by the β-1,3-glycosidic linkages.

The orientation of the glucose units relative to each other is defined by the torsion angles phi (Φ) and psi (Ψ) of the glycosidic bonds. These angles dictate the overall shape of the oligosaccharide chain.

Structural Data from X-ray Crystallography

The crystal structure of an antibody in complex with this compound (PDB ID: 6EV2) provides valuable insights into its solid-state conformation.[6] The following table summarizes key bond lengths and angles for the glycosidic linkages.

| Parameter | Average Value |

| Bond Lengths (Å) | |

| C1 - O1 | 1.41 |

| O1 - C3' | 1.43 |

| Bond Angles (°) ** | |

| O5 - C1 - O1 | 107.5 |

| C1 - O1 - C3' | 116.2 |

| O1 - C3' - C2' | 109.8 |

| O1 - C3' - C4' | 109.5 |

| Glycosidic Torsion Angles (°) ** | |

| Φ (O5-C1-O1-C3') | -75.3 |

| Ψ (C1-O1-C3'-C2') | 145.8 |

| Ψ (C1-O1-C3'-C4') | -95.7 |

Note: Values are averaged from the glucose residues in the PDB entry 6EV2 and are representative. For precise values, refer to the specific PDB file.

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the structure and conformation of oligosaccharides in solution.

Protocol for ¹H and ¹³C NMR of Laminari-oligosaccharides

-

Sample Preparation: Dissolve 5-10 mg of this compound in 0.5 mL of deuterium (B1214612) oxide (D₂O). Lyophilize the sample twice from D₂O to exchange all labile protons with deuterium. Finally, dissolve the sample in 100% D₂O.

-

NMR Data Acquisition:

-

Acquire ¹H NMR spectra on a 500 MHz or higher field spectrometer at a controlled temperature (e.g., 298 K).

-

Acquire ¹³C NMR spectra on the same instrument, typically using a proton-decoupled pulse sequence.

-

For complete structural assignment, acquire 2D NMR spectra, including COSY (Correlation Spectroscopy), TOCSY (Total Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation).

-

-

Data Processing and Analysis:

-

Process the spectra using appropriate software (e.g., TopSpin, Mnova).

-

Reference the ¹H spectra to the residual HDO signal (δ 4.79 ppm).

-

Assign proton and carbon signals starting from the anomeric protons and extending to the rest of the sugar ring using the 2D correlation spectra.

-

Measure coupling constants (J-values) from the high-resolution ¹H spectrum to determine the relative stereochemistry of the protons.

-

Expected ¹H and ¹³C NMR Chemical Shifts for Laminari-oligosaccharides (Internal Residues)

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| H-1 | ~4.69 | ~102.8 |

| H-2 | ~3.38 | ~73.5 |

| H-3 | ~3.45 | ~84.7 |

| H-4 | ~3.59 | ~68.1 |

| H-5 | ~3.43 | ~76.2 |

| H-6a, H-6b | ~3.7-3.9 | ~61.0 |

Note: Chemical shifts are approximate and can vary based on experimental conditions and the position of the glucose unit in the chain. Data is based on studies of laminari-oligosaccharides (DP2-DP5).[7][8]

X-ray Crystallography

Determining the crystal structure of an oligosaccharide provides precise atomic coordinates.

Protocol for Crystallization and X-ray Diffraction of this compound

-

Crystallization:

-

Dissolve purified this compound in a suitable solvent (e.g., water) to a high concentration.

-

Use the vapor diffusion method (hanging or sitting drop) to screen for crystallization conditions. A common approach involves mixing the oligosaccharide solution with a precipitant solution (e.g., polyethylene (B3416737) glycol, salts) and allowing the mixture to equilibrate against a larger reservoir of the precipitant.

-

Alternatively, co-crystallization with a binding protein can yield high-quality crystals.[6]

-

-

X-ray Data Collection:

-

Mount a single, well-ordered crystal on a goniometer and cryo-cool it in a stream of liquid nitrogen.

-

Collect diffraction data using a synchrotron X-ray source.

-

-

Structure Solution and Refinement:

-

Process the diffraction data to obtain a set of structure factors.

-

Solve the crystal structure using molecular replacement if a homologous structure is available, or by direct methods.

-

Refine the atomic model against the experimental data to obtain accurate bond lengths, angles, and torsion angles.

-

Signaling Pathway Involvement

This compound, as a component of larger β-1,3-glucans, is relevant to the study of innate immunity. The primary receptor for β-1,3-glucans is Dectin-1, a C-type lectin receptor expressed on myeloid cells such as macrophages and dendritic cells.[9]

While this compound itself does not bind effectively to Dectin-1 to trigger downstream signaling, multivalent conjugates of this compound have been shown to exhibit strong affinity and elicit an immune response.[10] This suggests that the density and presentation of the β-1,3-glucan motif are critical for receptor activation. Larger β-glucans, such as laminarin, can act as either agonists or antagonists of Dectin-1 depending on their physical properties and purity.[3][9]

The activation of Dectin-1 by particulate or highly structured β-glucans leads to the phosphorylation of an immunoreceptor tyrosine-based activation motif (ITAM) in its cytoplasmic tail. This initiates a signaling cascade involving spleen tyrosine kinase (Syk), leading to the activation of downstream pathways such as NF-κB and the production of pro-inflammatory cytokines.

Below is a diagram illustrating the Dectin-1 signaling pathway.

The following diagram illustrates the experimental workflow for studying the interaction of this compound with a receptor.

Conclusion

This compound serves as a critical model compound for understanding the structure-function relationships of β-1,3-glucans. Its well-defined chemical structure and conformational properties, which can be elucidated through NMR and X-ray crystallography, provide a foundation for investigating its interactions with biological systems. While monomeric this compound may not be a potent activator of immune receptors like Dectin-1, its role in multivalent contexts highlights the importance of multivalency in carbohydrate-mediated signaling. This technical guide provides researchers with the fundamental knowledge and experimental frameworks to further explore the potential of this compound in drug development and glycobiology.

References

- 1. This compound | C36H62O31 | CID 169096 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound Oligosaccharide | Megazyme [megazyme.com]

- 3. invivogen.com [invivogen.com]

- 4. Synthesis of the beta-1,3-glucan, laminarahexaose: NMR and conformational studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. rcsb.org [rcsb.org]

- 7. Preparation and Structure Characterization of High-Value Laminaria digitata Oligosaccharides - PMC [pmc.ncbi.nlm.nih.gov]

- 8. frontiersin.org [frontiersin.org]

- 9. Immunoregulatory activity of the natural product laminarin varies widely as a result lt of its physical properties - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

The Immunomodulatory Landscape of Beta-1,3-Glucan Oligosaccharides: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Beta-1,3-glucan oligosaccharides, structural components of fungal and yeast cell walls, are potent immunomodulators with significant therapeutic potential. Their ability to activate innate and adaptive immune responses has garnered considerable interest in drug development for applications ranging from oncology to infectious diseases. This technical guide provides an in-depth exploration of the biological activities of beta-1,3-glucan oligosaccharides, with a focus on their structure-activity relationships, interactions with cellular receptors, and the downstream signaling cascades they trigger. Detailed experimental protocols and quantitative data are presented to facilitate further research and development in this promising field.

Introduction to Beta-1,3-Glucan Oligosaccharides

Beta-glucans are a diverse group of polysaccharides composed of D-glucose monomers linked by beta-glycosidic bonds.[1][2][3][4][5] The specific linkage and branching patterns determine their physicochemical properties and biological functions.[1][2][6][7][8] Beta-1,3-glucans, characterized by a linear backbone of β-1,3-linked glucose units, are major pathogen-associated molecular patterns (PAMPs) recognized by the innate immune system.[2][3][9] Oligosaccharides derived from these larger polymers retain significant biological activity and offer advantages in terms of solubility and defined chemical structures for drug development.

The immunomodulatory effects of beta-1,3-glucans are largely mediated through their interaction with specific pattern recognition receptors (PRRs) on immune cells, most notably Dectin-1.[2][3][9][10][11] This interaction triggers a cascade of intracellular signaling events, leading to a variety of cellular responses, including phagocytosis, production of reactive oxygen species (ROS), and the secretion of pro-inflammatory cytokines and chemokines.[3][10][12] These activities contribute to enhanced host defense against fungal and bacterial infections, as well as anti-tumor immunity.[1][13][14][15][16][17]

Structure-Activity Relationship

The biological activity of beta-1,3-glucan oligosaccharides is intricately linked to their structural features, including molecular weight, degree of branching, and conformation.[6][7][8][18][19]

-

Backbone and Branching: The core structure for recognition by the key immune receptor Dectin-1 is a β-(1,3)-D-glucan backbone.[2][18] The presence, length, and frequency of β-(1,6)-linked side branches significantly influence immunomodulatory potential.[2][14][18] While some studies suggest that branching enhances activity, others have shown that linear beta-1,3-glucan oligosaccharides can also trigger potent immune responses.[20][21]

-

Oligosaccharide Size: A minimal length of the β-(1,3)-D-glucan backbone is required for Dectin-1 activation, with studies indicating that oligosaccharides shorter than seven glucose units are generally inactive.[2][18]

-

Conformation: In solution, beta-1,3-glucans can adopt various conformations, including triple helix, single helix, and random coil structures.[6][7][8][18] The triple helical conformation is often associated with potent immune-stimulating activities.[18][22] However, the precise relationship between conformation and bioactivity is still under investigation, with some studies suggesting that single-stranded chains may exhibit higher bioactivity.[18]

Quantitative Data on Biological Activity

The following tables summarize quantitative data from various studies on the biological activity of beta-1,3-glucan oligosaccharides. These data highlight the dose-dependent nature of their effects and provide a basis for comparison across different experimental systems.

| Oligosaccharide Source/Structure | Assay | Target Cell/Organism | Concentration/Dose | Observed Effect | Reference |

| Particulate β(1,3)-glucan (Curdlan) | Axon Regeneration | Mouse Optic Nerve Crush Model | Intraocular injection | Promoted RGC axon regeneration | [23] |

| WGP β-glucan | M2 to M1-like Macrophage Conversion | Mouse Bone Marrow-derived Macrophages (BMM) and Tumor-Associated Macrophages (TAM) | Not specified | Induced phenotypic conversion dependent on Dectin-1 | [12] |

| Soluble beta-1,3-glucan from Agrobacterium sp. | Cytokine Induction | Mouse Spleens and Thymus | Not specified | Induced IFN-gamma and other cytokines | [13] |

| (1→3)-β-d-glucan from S. cerevisiae | Tumor Inhibition | S180 Tumor-bearing Mice | Intragastric administration | Dose-dependent decrease in tumor volume and weight | [16] |

| Grifolan (from Grifola frondosa) | TNF-α Release | Macrophages (in vitro) | Not specified | Induced TNF-α release, correlated with high molecular weight | [19] |

| Linear laminaritetraose and laminaripentaose | Immune Cell Influx and Cytokine Secretion | Mice (in vivo) | Intraperitoneal injection | Increased influx of monocytes, granulocytes, and macrophages; stimulated IL-1β secretion | [21] |

Signaling Pathways

The primary signaling pathway initiated by beta-1,3-glucan oligosaccharides in myeloid cells is mediated by the C-type lectin receptor, Dectin-1.[9][10]

Upon binding to particulate or complex beta-glucans, Dectin-1 clusters and triggers a signaling cascade that is independent of calcium.[10] This leads to the phosphorylation of the immunoreceptor tyrosine-based activation motif (ITAM)-like motif in the cytoplasmic tail of Dectin-1 by Src family kinases.[9][12] This phosphorylation event recruits and activates Spleen tyrosine kinase (Syk).[9][12][23]

Downstream of Syk, the pathway bifurcates. One branch involves the formation of a complex between CARD9, Bcl10, and MALT1, which ultimately leads to the activation of the NF-κB transcription factor.[12] NF-κB then translocates to the nucleus to induce the expression of genes encoding pro-inflammatory cytokines such as TNF-α and various interleukins.[9][10] Another branch of the Dectin-1 signaling pathway can activate MAP kinases, such as Erk, which are also involved in regulating cytokine production.[12]

The following diagram illustrates the Dectin-1 signaling pathway.

References

- 1. From Cancer Therapy to Winemaking: The Molecular Structure and Applications of β-Glucans and β-1, 3-Glucanases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Structure-Functional Activity Relationship of β-Glucans From the Perspective of Immunomodulation: A Mini-Review [frontiersin.org]

- 3. Frontiers | β-glucans: a potential source for maintaining gut microbiota and the immune system [frontiersin.org]

- 4. mdpi.com [mdpi.com]

- 5. β‐1,3/1,6‐Glucans and Immunity: State of the Art and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. [Structure and biological activities of fungal beta-1,3-glucans] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. 真菌β-1,3-グルカンの構造と生物活性 [jstage.jst.go.jp]

- 9. Immunomodulation of Fungal β-Glucan in Host Defense Signaling by Dectin-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Dectin-1 Signaling Update: New Perspectives for Trained Immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Dectin-1 Mediates the Biological Effects of β-Glucans - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Dectin-1 Activation by a Natural Product β-Glucan Converts Immunosuppressive Macrophages into an M1-like Phenotype - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Antitumor effect of soluble beta-1,3-glucan from Agrobacterium sp. R259 KCTC 1019 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Biological Activity of High-Purity β-1,3-1,6-Glucan Derived from the Black Yeast Aureobasidium pullulans: A Literature Review - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Anti-infectious and Anti-tumor Activities of β-glucans | Anticancer Research [ar.iiarjournals.org]

- 16. Anti-tumor effects of (1→3)-β-d-glucan from Saccharomyces cerevisiae in S180 tumor-bearing mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Frontiers | β-glucan: a potent adjuvant in immunotherapy for digestive tract tumors [frontiersin.org]

- 18. Structure-Functional Activity Relationship of β-Glucans From the Perspective of Immunomodulation: A Mini-Review - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Structure-Activity Relationship of (1→3)-β-D-Glucans in the Induction of Cytokine Production from Macrophages, in Vitro [jstage.jst.go.jp]

- 20. Non-branched β-1,3-glucan oligosaccharides trigger immune responses in Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Glucan-like synthetic oligosaccharides: iterative synthesis of linear oligo-beta-(1,3)-glucans and immunostimulatory effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Biological Properties of (1 → 3)-β-d-Glucan-Based Synthetic Oligosaccharides | Semantic Scholar [semanticscholar.org]

- 23. pnas.org [pnas.org]

Laminarihexaose: A Technical Guide to its Origins, Analysis, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of laminarihexaose (B104634), a β-glucan oligosaccharide derived from the brown algae storage polysaccharide, laminarin. The document details its natural sources, methods for its preparation and analysis, and current understanding of its biological activities, with a focus on its immunomodulatory and plant defense-eliciting properties.

Source and Natural Occurrence

This compound is a six-unit oligosaccharide consisting of β-1,3-linked glucose residues. It is not typically found in significant quantities as a free molecule in nature. Instead, it is a structural component of laminarin , a key energy storage polysaccharide in brown seaweeds (Phaeophyceae). The concentration of laminarin in brown algae can be substantial, varying by species, geographical location, and season, with some species containing up to 62% of their total dry weight as laminarin.[1] Consequently, the primary source of this compound is the enzymatic or chemical hydrolysis of laminarin extracted from these marine macroalgae.

Table 1: Laminarin Content in Various Brown Algae Species

| Algal Species | Laminarin Content (% of Dry Weight) | Reference |

| Saccharina, Laminaria, and Fucus spp. | Up to 62% | [1] |

| Ascophyllum nodosum | 5.82% | [2] |

| Laminaria digitata | Varies with season | [2] |

Note: The yield of this compound is dependent on the laminarin content of the source material and the efficiency of the hydrolysis and purification processes.

Preparation and Purification of this compound

The production of this compound involves a multi-step process beginning with the extraction of the parent polysaccharide, laminarin, from brown algae, followed by its controlled hydrolysis and subsequent purification of the desired oligosaccharide.

Experimental Protocol: Extraction of Laminarin from Brown Algae

This protocol outlines a general procedure for the extraction of laminarin from dried brown algal biomass.

-

Pre-treatment: The raw algal material is thoroughly washed to remove sand and epiphytes and then dried.[2] The dried biomass is milled into a fine powder to increase the surface area for extraction.

-

Extraction:

-

Hot Water Extraction: The algal powder is suspended in hot water (e.g., 80-100°C) for a defined period to break down cell walls and solubilize laminarin.[3]

-

Acidic Extraction: Alternatively, a mild acid solution (e.g., 0.1 M HCl) can be used to facilitate extraction.[2] This method can also initiate the hydrolysis of laminarin.

-

-

Initial Purification:

-

The crude extract is filtered to remove solid residues.

-

To precipitate alginates, which are often co-extracted, calcium chloride (CaCl₂) can be added to the filtrate.[2]

-

Ethanol precipitation (typically with a final concentration of 70-80% ethanol) is then employed to selectively precipitate the laminarin, leaving smaller molecules in solution.[4]

-

-

Drying: The precipitated laminarin is collected by centrifugation and lyophilized to obtain a dry powder.

Experimental Protocol: Production and Purification of this compound

This protocol describes the generation of this compound from purified laminarin.

-

Hydrolysis of Laminarin:

-

Enzymatic Hydrolysis: Laminarin is dissolved in a suitable buffer and treated with a specific endo-β-1,3-glucanase (laminarinase).[2] This method offers high specificity and mild reaction conditions. The reaction is incubated at the optimal temperature and pH for the enzyme until the desired degree of polymerization is achieved.

-

Acid Hydrolysis: Alternatively, laminarin can be hydrolyzed by treatment with a dilute acid (e.g., 1 M trifluoroacetic acid) at an elevated temperature (e.g., 100°C).[2] This method is less specific and can produce a wider range of oligosaccharides.

-

-

Purification of this compound:

-

Size-Exclusion Chromatography (SEC): The resulting mixture of oligosaccharides is separated based on molecular size using a size-exclusion column (e.g., Bio-Gel P-2).[4][5] This is an effective method for isolating oligosaccharides of a specific degree of polymerization.

-

High-Performance Liquid Chromatography (HPLC): For higher purity, the this compound-containing fractions from SEC can be further purified using preparative HPLC. A variety of columns can be employed, including:

-

Amide Columns (for Normal-Phase HPLC): Separation is based on the hydrophilicity of the oligosaccharides.[2]

-

Reversed-Phase Columns (e.g., C18): Often used after derivatization of the oligosaccharides with a hydrophobic tag.

-

-

-

Analysis and Quantification: The purity and quantity of the final this compound product are assessed using analytical HPLC coupled with a refractive index detector (RID) or by mass spectrometry.[4][5]

Biological Activity and Signaling Pathways

Laminarin and its oligosaccharide derivatives, including this compound, have demonstrated a range of biological activities, notably in modulating the immune system in animals and eliciting defense responses in plants.

Immunomodulatory Effects in Animal Systems

Laminarin-derived oligosaccharides can influence the activity of immune cells such as dendritic cells (DCs) and macrophages.[6] Studies have shown that these oligosaccharides can modulate the secretion of cytokines, including interleukins (IL-6, IL-10) and tumor necrosis factor-alpha (TNF-α), suggesting a role in both pro-inflammatory and anti-inflammatory responses.[6]

In the context of cancer, laminarin has been shown to induce apoptosis in colon cancer cells through the regulation of the ErbB signaling pathway.[2] Furthermore, it can inhibit the PI3K/MAPK intracellular signaling pathways in ovarian cancer cells, which are crucial for cell proliferation.[7]

Elicitor of Plant Defense Responses

In plants, laminarin and its oligosaccharides are recognized as Pathogen-Associated Molecular Patterns (PAMPs), triggering a state of induced resistance.[8] This response involves the activation of several signaling pathways, leading to the production of defense-related compounds and proteins. The key signaling molecules involved are salicylic (B10762653) acid (SA), jasmonic acid (JA), and ethylene (B1197577) (ET).[9] The perception of this compound by plant cell receptors initiates a cascade of events, including ion fluxes across the plasma membrane, the production of reactive oxygen species (ROS), and the activation of mitogen-activated protein kinases (MAPKs).[9] This ultimately leads to the expression of defense-related genes and the synthesis of antimicrobial compounds, enhancing the plant's resistance to pathogens.[8][9]

Experimental Workflows

The following diagrams illustrate the logical flow of key experimental procedures related to this compound research.

Conclusion

This compound, as a defined oligosaccharide derived from the abundant natural polymer laminarin, represents a molecule of significant interest for its multifaceted biological activities. Its potential to modulate immune responses and enhance plant defense mechanisms positions it as a promising candidate for the development of novel therapeutics, functional foods, and agricultural products. Further research into its specific molecular interactions and in vivo efficacy will be crucial in fully realizing its potential. This guide provides a foundational understanding of its sourcing, production, and biological context to support these future research and development endeavors.

References

- 1. researchgate.net [researchgate.net]

- 2. Laminarin and Laminarin Oligosaccharides Originating from Brown Algae: Preparation, Biological Activities, and Potential Applications [html.rhhz.net]

- 3. Advancements in the Extraction, Characterization, and Bioactive Potential of Laminaran: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Advances in oligosaccharides production from brown seaweeds: extraction, characterization, antimetabolic syndrome, and other potential applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Preparation and Structure Characterization of High-Value Laminaria digitata Oligosaccharides [frontiersin.org]

- 6. matis.is [matis.is]

- 7. Laminarin-Derived from Brown Algae Suppresses the Growth of Ovarian Cancer Cells via Mitochondrial Dysfunction and ER Stress [mdpi.com]

- 8. Linear β-1,3 Glucans Are Elicitors of Defense Responses in Tobacco - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Laminarin Induces Defense Responses and Efficiently Controls Olive Leaf Spot Disease in Olive - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Immunomodulatory Mechanism of Action of Laminarihexaose

Audience: Researchers, scientists, and drug development professionals.

Abstract: Laminarihexaose (B104634), a β-1,3-glucan oligosaccharide with a degree of polymerization of six, is a potent modulator of the innate and adaptive immune systems. As a key bioactive component of laminarin, a storage polysaccharide from brown algae, it exerts its effects by interacting with specific pattern recognition receptors (PRRs) on various immune cells. This interaction triggers a cascade of intracellular signaling events, leading to cellular activation, cytokine production, and directed immune responses. This document provides an in-depth technical overview of the molecular mechanisms, cellular targets, and functional outcomes of this compound stimulation in the immune system, supported by quantitative data and detailed experimental protocols.

Core Mechanism: Receptor-Ligand Interaction

The primary mechanism of action for this compound and other soluble β-glucans is initiated by its binding to pattern recognition receptors on the surface of immune cells. The most critical of these is Dectin-1 .

-

Dectin-1 (CLEC7A): This C-type lectin receptor is the principal receptor for β-1,3-glucans.[1] It is predominantly expressed on myeloid cells, including macrophages, dendritic cells (DCs), and neutrophils.[2] The binding of this compound to Dectin-1 can lead to either agonistic or antagonistic effects, depending on the receptor isoform, purity of the compound, and cellular context.[1][3] Agonistic binding initiates downstream signaling, while antagonistic binding can block the recognition of other Dectin-1 ligands, such as fungal particles.[1][4]

-

Natural Killer Cell Protein 30 (NKp30): On Natural Killer (NK) cells, this compound has been shown to bind directly to the activating receptor NKp30, enhancing the cells' cytotoxic capabilities against tumors.[5]

-

Other Receptors: While Dectin-1 is primary, other receptors like Complement Receptor 3 (CR3), scavenger receptors, and lactosylceramide (B164483) (LacCer) have also been implicated in β-glucan recognition and can contribute to the overall immune response.[6][7] Some studies also suggest a synergistic activation of Toll-like Receptor 4 (TLR4) and Dectin-1.[8]

Intracellular Signaling Pathways

Upon binding to its cognate receptors, this compound activates several key intracellular signaling pathways that orchestrate the cellular response.

Dectin-1 Signaling in Macrophages and Dendritic Cells

Agonistic binding to Dectin-1 triggers a phosphorylation cascade that is independent of the MyD88 pathway used by most Toll-like receptors.

-

Syk Activation: Receptor clustering leads to the recruitment and phosphorylation of spleen tyrosine kinase (Syk).

-

CARD9-Bcl10-MALT1 Complex: Activated Syk recruits the CARD9-Bcl10-MALT1 signalosome.

-

Downstream Activation: This complex activates canonical transcription factors, primarily NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) and MAPKs (Mitogen-activated protein kinases) , such as ERK, p38, and JNK.[9]

-

Calcium Signaling: In macrophages, laminarin has been shown to increase intracellular calcium (Ca2+) levels, which in turn contributes to the production of inflammatory mediators like nitric oxide (NO).[10]

NK Cell Activation Pathway

In NK cells, this compound enhances anti-tumor activity through a distinct pathway.

-

NKp30 Binding: this compound binds to the NKp30 receptor.[5]

-

PI3K/AKT Pathway Modulation: In the context of cancer, γδT-cell treatment, which can be potentiated by β-glucans, has been shown to involve the PI3K/AKT pathway, leading to changes in apoptotic protein expression.[9] this compound-activated NK cells trigger apoptosis in tumor cells, indicated by increased levels of cleaved caspase-8 and caspase-3.[5]

-

Effector Function Upregulation: This binding leads to increased expression of NKp30, enhanced secretion of IFN-γ , and release of cytotoxic granules containing perforin (B1180081) and granzyme B.[5][9]

Effects on Specific Immune Cells

This compound and its parent compound laminarin elicit distinct responses across different immune cell populations.

Macrophages

-

Activation & Phagocytosis: this compound acts as an immune stimulator for macrophages.[10][11] It can increase the production of reactive oxygen species (H₂O₂) and nitric oxide (NO).[10][11] However, its effect on phagocytosis is complex; soluble laminarin can inhibit the phagocytosis of zymosan particles by competing for Dectin-1 binding, demonstrating its potential as a receptor antagonist in certain contexts.[4][6]

-

Cytokine Production: It induces the expression and secretion of a wide array of cytokines and chemokines, including IL-6, G-CSF, MCP-1, MIP-1α, and VEGF.[11] This response involves the upregulation of transcription factors like c-fos, c-jun, STAT1, and STAT3.[10][11]

Dendritic Cells (DCs)

-

Maturation and Antigen Presentation: this compound promotes the maturation of dendritic cells, a critical step for initiating adaptive immunity.[12][13] This is characterized by the increased surface expression of co-stimulatory molecules (e.g., CD80, CD86) and MHC class molecules.[13]

-

T-Cell Crosstalk: Matured DCs are more effective at antigen presentation. This compound-treated DCs enhance the proliferation of both CD4+ (OT-II) and CD8+ (OT-I) T cells.[12][13] This leads to increased secretion of T-cell-derived cytokines such as IL-17, IL-10, and IFN-γ, effectively bridging the innate and adaptive immune responses.[14][15]

-

Cytokine Secretion: DCs stimulated with laminarin fractions show modulated cytokine profiles, including increased IL-6 and IL-10, and decreased TNF-α, suggesting a capacity for both pro-inflammatory and regulatory functions.[14][15]

Natural Killer (NK) Cells

-

Enhanced Anti-Tumor Activity: this compound activates both murine and human NK cells at non-cytotoxic doses.[5] This activation enhances their ability to curtail the expansion of tumor organoids (e.g., B16-F10 melanoma and A549 lung cancer).[5] Activated NK cells infiltrate tumor spheroids and induce apoptosis.[5]

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound and related laminarin compounds on immune cell functions as reported in the literature.

Table 1: Effects on Cytokine & Mediator Production in Macrophages

| Mediator | Cell Line | Concentration | Effect | Reference(s) |

|---|---|---|---|---|

| Nitric Oxide (NO) | RAW 264.7 | 300-500 µg/mL | Significant Increase | [10] |

| Hydrogen Peroxide (H₂O₂) | RAW 264.7 | 200-500 µg/mL | Significant Increase | [10] |

| Intracellular Ca2+ | RAW 264.7 | 200-500 µg/mL | Significant Increase | [10] |

| MCP-1 | RAW 264.7 | 100-500 µg/mL | Dose-dependent Increase | [11] |

| VEGF | RAW 264.7 | 100-500 µg/mL | Dose-dependent Increase | [11] |

| LIF | RAW 264.7 | 100-500 µg/mL | Dose-dependent Increase | [11] |

| G-CSF | RAW 264.7 | 100-500 µg/mL | Dose-dependent Increase | [11] |

| IL-6 | RAW 264.7 | 100-500 µg/mL | Dose-dependent Increase | [11] |

| MIP-1α | RAW 264.7 | 100-500 µg/mL | Dose-dependent Increase | [11] |

| TNF-α | THP-1 | Not specified | Modulated Production | [16] |

| IL-6 | THP-1 | Not specified | Reduced (in LPS-stimulated cells) |[16] |

Table 2: Effects on Dendritic Cell and T-Cell Responses

| Parameter | Cell Type | Compound | Effect | Reference(s) |

|---|---|---|---|---|

| IL-6 Secretion | Dendritic Cells | L. hyperborea laminarin | Increased | [14][15] |

| IL-10 Secretion | Dendritic Cells | L. hyperborea laminarin | Increased | [14][15] |

| TNF-α Secretion | Dendritic Cells | L. hyperborea & S. latissima fractions | Decreased | [14][15] |

| IL-17 Secretion | Co-culture w/ CD4+ T-cells | L. hyperborea laminarin | Increased | [14][15] |

| IFN-γ Secretion | Co-culture w/ CD4+ T-cells | S. latissima fraction SlF3 | Reduced | [14][15] |

| Pro-inflammatory Cytokines (IL-6, IL-12p40, TNF-α) | Spleen Dendritic Cells | Laminarin (in vivo) | Increased |[13] |

Table 3: Effects on Natural Killer (NK) Cells

| Parameter | Cell Type | Concentration (LH) | Effect | Reference(s) |

|---|---|---|---|---|

| Anti-Tumor Activity | Murine & Human NK Cells | 100 µg/mL | Increased | [5] |

| IFN-γ Secretion | NK-92 Cells | Not specified | Increased | [5] |

| NKp30 Expression | NK-92 Cells | Not specified | Increased |[5] |

Experimental Protocols

This section details common methodologies used to investigate the immunomodulatory effects of this compound.

Macrophage Activation and Mediator Production Assay

-

Objective: To quantify the production of inflammatory mediators like nitric oxide (NO) by macrophages after stimulation with this compound.

-

Cell Line: RAW 264.7 mouse macrophage cell line.[10]

-

Procedure:

-

Cell Culture: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁵ cells/mL and incubate for 24 hours.

-

Treatment: Remove the medium and replace it with fresh medium containing various concentrations of this compound (e.g., 100, 200, 300, 400, 500 µg/mL). Use lipopolysaccharide (LPS, 1 µg/mL) as a positive control and medium only as a negative control.[11]

-

Incubation: Incubate the plate for another 24 hours.

-

NO Measurement (Griess Assay):

-

Collect 100 µL of supernatant from each well.

-

Add 100 µL of Griess reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

-

Incubate at room temperature for 10 minutes.

-

Measure the absorbance at 540 nm using a microplate reader.

-

-

Data Analysis: Quantify nitrite (B80452) concentration by comparing absorbance values to a standard curve generated with sodium nitrite. Results are often expressed as a percentage relative to the control.

-

Dendritic Cell Maturation by Flow Cytometry

-

Objective: To assess the maturation status of DCs by measuring the expression of surface co-stimulatory molecules.

-

Methodology: In vivo treatment of mice followed by ex vivo analysis of spleen DCs.[12][13]

-

Procedure:

-

Animal Treatment: Administer this compound or a control substance (e.g., PBS) to C57BL/6 mice via intraperitoneal injection.

-

Spleen Isolation: After a set time (e.g., 24 hours), euthanize the mice and harvest the spleens.

-

Cell Suspension: Prepare a single-cell suspension from the spleens by mechanical disruption and red blood cell lysis.

-

Antibody Staining: Stain the cells with a cocktail of fluorescently-labeled antibodies specific for DC markers (e.g., anti-CD11c) and maturation markers (e.g., anti-CD80, anti-CD86, anti-MHC Class II).

-

Flow Cytometry: Acquire data on a flow cytometer.

-

Data Analysis: Gate on the DC population (e.g., CD11c-positive cells) and analyze the expression levels (Mean Fluorescence Intensity, MFI) or percentage of positive cells for the maturation markers.

-

NK Cell-Mediated Cytotoxicity Assay

-

Objective: To determine the ability of this compound-activated NK cells to kill tumor target cells.

-

Cell Lines: NK-92 (human NK cell line) as effector cells; A549 (human lung carcinoma) as target cells.[5]

-

Procedure:

-

NK Cell Activation: Culture NK-92 cells with or without this compound (e.g., 100 µg/mL) for 24-48 hours.

-

Target Cell Labeling: Label A549 target cells with a fluorescent dye such as Calcein-AM.

-

Co-culture: Co-culture the activated NK cells with the labeled target cells at various effector-to-target (E:T) ratios (e.g., 10:1, 5:1).

-

Incubation: Incubate for 4 hours to allow for cell killing.

-

Measurement of Lysis: Measure the release of the dye from lysed target cells into the supernatant using a fluorescence plate reader.

-

Data Analysis: Calculate the percentage of specific lysis using the formula: % Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100 (Spontaneous release is from target cells alone; maximum release is from target cells lysed with detergent).

-

References

- 1. Immunoregulatory activity of the natural product laminarin varies widely as a result lt of its physical properties - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Laminarin-mediated targeting to Dectin-1 enhances antigen-specific immune responses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. invivogen.com [invivogen.com]

- 4. Laminarin, a soluble beta-glucan, inhibits macrophage phagocytosis of zymosan but has no effect on lipopolysaccharide mediated augmentation of phagocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. khu.elsevierpure.com [khu.elsevierpure.com]

- 6. mdpi.com [mdpi.com]

- 7. Immunomodulatory Effect and Biological Significance of β-Glucans - PMC [pmc.ncbi.nlm.nih.gov]

- 8. rug.nl [rug.nl]

- 9. researchgate.net [researchgate.net]

- 10. Immunostimulatory Effect of Laminarin on RAW 264.7 Mouse Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Laminarin promotes anti-cancer immunity by the maturation of dendritic cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Laminarin promotes anti-cancer immunity by the maturation of dendritic cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Laminarins and their derivatives affect dendritic cell activation and their crosstalk with T cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. iris.hi.is [iris.hi.is]

- 16. researchgate.net [researchgate.net]

The Dawn of a Marine Polysaccharide: A Technical Guide to the Discovery and History of Laminarin Oligosaccharides

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Laminarin, a low-molecular-weight β-glucan found in brown algae, and its derived oligosaccharides have garnered significant scientific interest due to their diverse and potent biological activities. This technical guide provides an in-depth exploration of the discovery and history of laminarin oligosaccharides, from their initial isolation to their current applications in research and drug development. It details the structural elucidation, extraction and purification methodologies, and the key biological functions that position these marine carbohydrates as promising therapeutic agents. This document synthesizes quantitative data, outlines experimental protocols, and visualizes complex biological pathways to serve as a comprehensive resource for the scientific community.

A Historical Perspective: The Unveiling of Laminarin

The journey of laminarin discovery began in the late 19th century. In 1885, the German pharmacologist Oswald Schmiedeberg first isolated a novel polysaccharide from Laminariaceae, which he named "laminarin".[1] Initially characterized as a storage carbohydrate in brown algae, its primary role was understood to be analogous to starch in terrestrial plants, accumulating during periods of high photosynthetic activity and being utilized for growth in winter.[2][3][4]

Early structural studies in the mid-20th century revealed that laminarin is primarily composed of β-1,3-linked D-glucose residues with some β-1,6-glycosidic branches.[1][5][6] Further research identified two types of laminarin chains: "M-chains" terminating with a mannitol (B672) residue at the reducing end, and "G-chains" ending with a glucose residue.[6][7] The ratio of these chains and the degree of branching were found to vary depending on the algal species, harvesting season, and environmental conditions.[1][7][8]

The latter half of the 20th century and the early 21st century saw a surge in research focusing on the biological activities of laminarin and its smaller fragments, the laminarin oligosaccharides. These oligosaccharides, typically containing 2-10 glucose units, were found to possess enhanced solubility and bioavailability compared to the parent polysaccharide, leading to more pronounced biological effects.[2][5] This realization shifted the scientific focus towards the production and investigation of these oligosaccharides for various applications, including in medicine, cosmetics, and as prebiotics.[2][5]

Physicochemical Properties and Sources

Laminarin is a heterogeneous polymer with a molecular weight typically ranging from 5 to 10 kDa.[5][9] The content of laminarin in brown algae can be substantial, reaching up to 35% of the dry weight in some species, though this varies significantly.[1][8]

| Seaweed Species | Laminarin Content (% dry weight) | Reference |

| Laminaria hyperborea | 6.24% (UAE with 0.1 M HCl) | [10] |

| Ascophyllum nodosum | 5.82% (UAE with 0.1 M HCl) | [10] |

| Laminaria digitata | up to 35% | [2] |

| Padina pavonica | 4.36% | [11] |

| Stoechospermum marginatum | 1.86% | [11] |

| Sargassum wightii | 0.60% | [11] |

From Polysaccharide to Oligosaccharide: Preparation and Purification

The generation of laminarin oligosaccharides from the native polysaccharide is a critical step in harnessing their biological potential. Several methods have been developed for the depolymerization of laminarin, followed by purification of the resulting oligosaccharides.

Preparation of Laminarin Oligosaccharides

3.1.1. Acid Hydrolysis: Partial acid hydrolysis is a common and cost-effective method for producing laminarin oligosaccharides.[2][12] Strong acids like sulfuric acid (H₂SO₄) or hydrochloric acid (HCl) are used to cleave the glycosidic bonds.[2][7] The conditions of hydrolysis (acid concentration, temperature, and time) must be carefully controlled to obtain oligosaccharides of the desired degree of polymerization (DP).[12][13]

3.1.2. Enzymatic Hydrolysis: Enzymatic degradation offers a more specific and milder approach to producing laminarin oligosaccharides.[2] Enzymes such as β-1,3-glucanases (laminarinases) specifically target the β-1,3-glucosidic linkages, resulting in a more defined mixture of oligosaccharides.[14] This method avoids the harsh conditions of acid hydrolysis, which can lead to unwanted side reactions.

Purification of Laminarin Oligosaccharides

Following hydrolysis, the resulting mixture of oligosaccharides with varying DPs needs to be separated and purified.

3.2.1. Size-Exclusion Chromatography (SEC): SEC is a widely used technique to separate molecules based on their size.[15] It is effective for fractionating the crude oligosaccharide mixture into pools of different molecular weights.

3.2.2. High-Performance Liquid Chromatography (HPLC): HPLC provides high-resolution separation of oligosaccharides.[16] Techniques like hydrophilic interaction liquid chromatography (HILIC) are particularly useful for separating these polar molecules.[13][16]

Biological Activities and Mechanisms of Action

Laminarin oligosaccharides exhibit a wide range of biological activities, making them attractive candidates for drug development.

Antitumor and Anti-apoptotic Activity

Numerous studies have demonstrated the antitumor and anticancer properties of laminarin and its oligosaccharides.[2][5][9] They can inhibit the growth of cancer cells and induce apoptosis.[7] For instance, sulfated laminarin has shown greater inhibitory effects on colon cancer cells than native laminarin.[9] Laminarin oligosaccharides have also been shown to suppress apoptotic death in mouse thymocytes, suggesting immunopotentiating effects.[14]

Antioxidant Activity

Laminarin oligosaccharides possess significant antioxidant properties, enabling them to scavenge free radicals and protect against oxidative stress-induced damage.[2][12][13] This activity is crucial in preventing chronic diseases such as cancer and cardiovascular diseases.[12][13]

| Oligosaccharide | Antioxidant Activity Assay | Efficacy | Reference |

| Laminaran Oligosaccharides (DP5) | DPPH radical scavenging | Excellent | [12] |

| Laminaran Oligosaccharides (DP5) | ABTS radical scavenging | Excellent | [12] |

| Oligosaccharides from L. japonica | Hydroxyl radical scavenging | 91.31% at 100 µg/mL | [12] |

Anti-inflammatory Activity

The anti-inflammatory effects of laminarin and its oligosaccharides are well-documented.[2][5] They can modulate the immune response by influencing key signaling pathways.

Prebiotic Effects

Laminarin oligosaccharides can act as prebiotics, promoting the growth of beneficial gut bacteria such as Bifidobacterium and Lactobacillus.[2][12] This modulation of the gut microbiota contributes to overall gut health.

Signaling Pathways Modulated by Laminarin Oligosaccharides

The diverse biological effects of laminarin oligosaccharides are mediated through their interaction with various cellular signaling pathways. Key pathways identified include:

-

NF-κB Pathway: This pathway is central to inflammation and immunity. Laminarin can modulate the activation of NF-κB, thereby influencing the expression of pro-inflammatory cytokines.[16]

-

MAPK Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in regulating cell proliferation, differentiation, and apoptosis. Laminarin's influence on this pathway contributes to its antitumor effects.[16]

-

JAK/STAT Pathway: The Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT) pathway plays a crucial role in immune responses. Laminarin can modulate this pathway to enhance anti-inflammatory cytokine expression.[16]

Experimental Protocols

This section provides detailed methodologies for the extraction of laminarin and the preparation and analysis of its oligosaccharides.

Protocol for Laminarin Extraction from Brown Algae

This protocol is a synthesis of conventional solid-liquid extraction methods.

Materials:

-

Dried and milled brown algae (e.g., Laminaria hyperborea)

-

0.1 M Hydrochloric acid (HCl)

-

Ethanol (B145695) (95%)

-

Centrifuge and tubes

-

Orbital shaker

-

Freeze-dryer

Procedure:

-

Weigh 10 g of dried, powdered seaweed and place it in a 500 mL Erlenmeyer flask.

-

Add 200 mL of 0.1 M HCl to the flask.

-

Place the flask in an orbital shaker set at 70 °C and 150 rpm for 2.5 hours.[10]

-

After incubation, transfer the mixture to centrifuge tubes and centrifuge at 9000 rpm for 30 minutes to pellet the solid residue.[10]

-

Carefully decant the supernatant into a clean beaker.

-

Add an equal volume of 95% ethanol to the supernatant to precipitate the crude laminarin.

-

Allow the precipitation to occur overnight at 4 °C.[10]

-

Collect the precipitate by centrifugation at 9000 rpm for 20 minutes.

-

Wash the pellet twice with 50 mL of 95% ethanol to remove impurities.

-

Freeze the final pellet and lyophilize to obtain the dried crude laminarin extract.

References

- 1. academic.oup.com [academic.oup.com]

- 2. Laminarin and Laminarin Oligosaccharides Originating from Brown Algae: Preparation, Biological Activities, and Potential Applications [html.rhhz.net]

- 3. pnas.org [pnas.org]

- 4. Laminarin - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. taylorandfrancis.com [taylorandfrancis.com]

- 7. From algae to advancements: laminarin in biomedicine - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Biological Properties and Health-Promoting Functions of Laminarin: A Comprehensive Review of Preclinical and Clinical Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. scite.ai [scite.ai]

- 10. mdpi.com [mdpi.com]

- 11. In vitro anticancer potential of laminarin and fucoidan from Brown seaweeds - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Frontiers | Preparation and Structure Characterization of High-Value Laminaria digitata Oligosaccharides [frontiersin.org]

- 13. Preparation and Structure Characterization of High-Value Laminaria digitata Oligosaccharides - PMC [pmc.ncbi.nlm.nih.gov]

- 14. ovid.com [ovid.com]

- 15. Advances in oligosaccharides production from brown seaweeds: extraction, characterization, antimetabolic syndrome, and other potential applications - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

Laminarihexaose Signaling in Plant Cells: A Technical Guide to the Core Pathway

For Researchers, Scientists, and Drug Development Professionals

Introduction

Laminarihexaose (B104634), a β-1,3-glucan oligosaccharide, is a potent Microbe-Associated Molecular Pattern (MAMP) that elicits a robust immune response in a variety of plant species. As a breakdown product of laminarin, a major component of oomycete and fungal cell walls, its perception by plant cells is a critical first step in recognizing potential pathogens and activating downstream defense mechanisms, collectively known as Pattern-Triggered Immunity (PTI). This technical guide provides an in-depth overview of the core signaling pathway initiated by this compound, from cell surface perception to transcriptional reprogramming. It includes a summary of key quantitative data, detailed experimental protocols for studying this pathway, and visualizations of the signaling cascade and experimental workflows.

The this compound Signaling Cascade

The perception of this compound at the plant cell surface initiates a rapid and complex signaling cascade. While the specific components can vary between plant species, a general pathway has been elucidated, particularly in the model plant Arabidopsis thaliana.

Perception at the Plasma Membrane

In Arabidopsis, the perception of short-chain β-1,3-glucans like this compound is dependent on the LysM-receptor-like kinase, CHITIN ELICITOR RECEPTOR KINASE 1 (CERK1) .[1] CERK1 acts as a central co-receptor in the perception of various MAMPs. It is believed to form a receptor complex with other, as yet unconfirmed, receptor-like kinases (RLKs) or receptor-like proteins (RLPs) that provide specificity for this compound. Upon ligand binding, this receptor complex is thought to associate with another RLK, BRI1-ASSOCIATED KINASE 1 (BAK1) , which is a key regulator of multiple MAMP signaling pathways.[2][3][4] This ligand-induced association leads to a series of trans-phosphorylation events between the kinase domains of the receptor complex components, initiating the downstream signaling cascade.

It is important to note that in other plant species, such as Nicotiana benthamiana and rice, the perception of longer-chain β-1,3-glucans is independent of CERK1, suggesting the existence of alternative receptor systems.[1][2]

Early Signaling Events

Following receptor activation, a series of rapid downstream events are triggered in the cytoplasm:

-

Calcium Influx: One of the earliest detectable responses is a rapid and transient influx of calcium ions (Ca²⁺) from the apoplast into the cytosol.[2] This Ca²⁺ signature acts as a crucial second messenger, activating various calcium-dependent proteins.

-

Reactive Oxygen Species (ROS) Burst: The production of ROS, primarily superoxide (B77818) and hydrogen peroxide, in the apoplast is another hallmark of this compound perception.[2] This oxidative burst is catalyzed by plasma membrane-localized NADPH oxidases, such as RBOHD.

-

MAP Kinase (MAPK) Cascade Activation: The activated receptor complex phosphorylates and activates downstream kinases, initiating a MAPK signaling cascade. This typically involves a MAP Kinase Kinase Kinase (MAPKKK), a MAP Kinase Kinase (MKK), and a Mitogen-Activated Protein Kinase (MPK). In Arabidopsis, MPK3 and MPK6 are commonly activated in response to MAMPs.[5]

Transcriptional Reprogramming

The activated MAPK cascade ultimately leads to the phosphorylation and activation of transcription factors in the nucleus. A prominent family of transcription factors involved in plant immunity is the WRKY family . Activated MPK3/MPK6 can phosphorylate specific WRKY transcription factors (e.g., WRKY33 in Arabidopsis), which then bind to W-box elements in the promoters of defense-related genes, leading to their transcriptional activation.[5] This results in the production of antimicrobial compounds, reinforcement of the cell wall, and synthesis of pathogenesis-related (PR) proteins, culminating in an enhanced state of immunity.

Quantitative Data Summary

The following tables summarize key quantitative data related to the this compound-induced immune response. These values can vary depending on the plant species, experimental conditions, and specific methodologies used.

Table 1: Early Signaling Responses to this compound

| Response | Plant System | Elicitor Concentration | Peak Response Time | Magnitude of Response | Reference |

| Ca²⁺ Influx | Soybean cells | 60 µM (β-glucan fragments) | 8-10 min (second peak) | Basal: ~100 nM; Peak: Not specified | [2] |

| ROS Burst | N. benthamiana | 250 µM (this compound) | ~15-20 min | Dose-dependent increase in RLU | [6] |

| MAPK Activation | Arabidopsis seedlings | 1 µM (flg22 as example) | 15 min | Visible band shift/phosphorylation | [7] |

Table 2: Transcriptional Regulation by this compound

| Gene | Plant System | Elicitor/Treatment | Fold Change (log2) | Time Point | Reference |

| WRKY Genes | Potato | Drought Stress | Varies (-2 to +6) | Multiple | [8] |

| MeWRKY3 | Cassava | SACMV infection | ~1.5 to 2.5 | 12-67 dpi | [9] |

| WRKY19 | Barley | Drought/Salinity | ~1 to 7 (relative) | Not specified | [10] |

| GbWRKYs | Ginkgo biloba | Multiple stresses | Varies | Not specified | [11] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the this compound signaling pathway.

Receptor-Ligand Binding Assay (Immunoprecipitation-based)

This protocol is adapted for the purification of membrane-bound receptor kinases to study their interactions.

Objective: To isolate a tagged receptor kinase from plant tissue to identify interacting partners or confirm ligand binding.

Principle: A receptor kinase with an epitope tag (e.g., GFP, FLAG) is overexpressed in plant tissue. The membrane fraction is isolated, and the receptor is purified from solubilized membranes using antibodies against the tag.

-

Plant Material and Protein Expression:

-

Transiently express the C-terminally tagged receptor kinase (e.g., CERK1-GFP) in Nicotiana benthamiana leaves via Agrobacterium-mediated infiltration.

-

Harvest infiltrated leaves after 2-3 days.

-

-

Microsomal Fraction Isolation:

-

Homogenize leaf tissue in ice-cold extraction buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10% glycerol, 1 mM EDTA, protease and phosphatase inhibitor cocktails).

-

Filter the homogenate through Miracloth and centrifuge at low speed (e.g., 10,000 x g) to pellet debris.

-

Centrifuge the supernatant at high speed (e.g., 100,000 x g) to pellet the microsomal fraction.

-

-

Solubilization of Membrane Proteins:

-

Resuspend the microsomal pellet in solubilization buffer (extraction buffer containing a non-ionic detergent like 1% n-dodecyl-β-D-maltoside (DDM)).

-

Incubate on a rotator at 4°C for 1 hour.

-

Centrifuge at high speed to pellet insoluble material.

-

-

Immunoprecipitation:

-

Add antibody-conjugated magnetic beads (e.g., GFP-Trap) to the supernatant containing the solubilized proteins.

-

Incubate on a rotator at 4°C for 2-4 hours.

-

Wash the beads several times with wash buffer (solubilization buffer with a lower detergent concentration, e.g., 0.1% DDM).

-

-

Elution and Analysis:

-

Elute the bound proteins from the beads using an appropriate elution buffer (e.g., SDS sample buffer for Western blotting, or a gentle elution buffer for activity assays).

-

Analyze the eluate by Western blotting to confirm the presence of the receptor and any co-immunoprecipitated proteins.

-

Luminol-Based ROS Burst Assay

Objective: To quantify the production of ROS in response to this compound treatment.

Principle: The assay measures the chemiluminescence produced when luminol (B1675438) is oxidized by ROS (specifically H₂O₂) in the presence of horseradish peroxidase (HRP). The emitted light is proportional to the amount of ROS produced.

-

Plant Material Preparation:

-

Use leaves from 4-5 week old Arabidopsis or N. benthamiana plants.

-

Excise leaf discs (e.g., 4 mm diameter) using a cork borer.

-

Float the leaf discs in a 96-well white plate containing sterile water and incubate overnight in the dark to reduce wounding-induced ROS.

-

-

Assay Setup:

-

On the day of the assay, carefully remove the water from the wells.

-

Prepare the assay solution: 100 µM luminol, 20 µg/mL HRP, and the desired concentration of this compound in sterile water.

-

Add 100 µL of the assay solution to each well. Include a mock control (assay solution without this compound).

-

-

Measurement:

-

Immediately place the 96-well plate into a plate reader capable of measuring luminescence.

-

Measure luminescence at regular intervals (e.g., every 2 minutes) for a total duration of 40-60 minutes.

-

-

Data Analysis:

-

The data is typically plotted as Relative Light Units (RLU) over time.

-

The total ROS production can be calculated by integrating the area under the curve.

-

In-Gel Kinase Assay for MAPK Activation

Objective: To detect the activation of MAPKs in response to this compound.

Principle: Total protein is extracted from treated plant tissue and separated by SDS-PAGE on a gel containing a generic MAPK substrate (e.g., Myelin Basic Protein, MBP). After electrophoresis, the proteins are renatured, and a kinase reaction is performed in the gel using radiolabeled ATP. Activated MAPKs will phosphorylate the embedded substrate, which can be visualized by autoradiography.

-

Plant Treatment and Protein Extraction:

-

Treat Arabidopsis seedlings or leaf discs with this compound for various time points (e.g., 0, 5, 15, 30 minutes).

-

Flash-freeze the tissue in liquid nitrogen and grind to a fine powder.

-

Extract total protein using an ice-cold extraction buffer containing protease and phosphatase inhibitors.

-

Determine protein concentration using a Bradford assay.

-

-

SDS-PAGE:

-

Prepare a 10% SDS-polyacrylamide gel containing 0.25 mg/mL MBP co-polymerized within the resolving gel.

-

Load equal amounts of protein (e.g., 20 µg) per lane.

-

Run the gel until the protein markers are well-resolved.

-

-

Denaturation and Renaturation:

-

Wash the gel twice for 30 minutes each in a buffer containing 20% isopropanol (B130326) to remove SDS.

-

Wash the gel twice for 30 minutes each in a denaturation buffer containing 6 M urea.

-

Renature the kinases by sequentially washing the gel in buffers with decreasing concentrations of urea.

-

-

Kinase Reaction:

-

Equilibrate the gel in a kinase reaction buffer.

-

Incubate the gel in the kinase reaction buffer containing [γ-³²P]ATP and MgCl₂ for 1-2 hours at room temperature.

-

-

Washing and Visualization:

-

Wash the gel extensively with a solution containing 1% sodium pyrophosphate and 5% trichloroacetic acid to remove unincorporated [γ-³²P]ATP.

-

Dry the gel and expose it to an autoradiography film or a phosphor imaging screen. Activated MAPKs will appear as dark bands at their corresponding molecular weights.

-

Conclusion

The this compound signaling pathway represents a fundamental component of the plant's innate immune system. The perception of this β-glucan elicitor by cell surface receptors, including CERK1 and BAK1 in Arabidopsis, triggers a rapid and robust signaling cascade involving ion fluxes, ROS production, and MAPK activation. This ultimately leads to the transcriptional reprogramming of defense-related genes, mediated by transcription factors such as those from the WRKY family. The experimental protocols detailed in this guide provide a framework for the quantitative analysis of this crucial signaling pathway, offering valuable tools for researchers in plant science and for professionals involved in the development of novel strategies for crop protection. Further research will undoubtedly uncover additional components and regulatory mechanisms within this complex network, providing new targets for enhancing plant disease resistance.

References

- 1. Chemiluminescence Detection of the Oxidative Burst in Plant Leaf Pieces [bio-protocol.org]

- 2. Aequorin-based measurements of intracellular Ca2+-signatures in plant cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. researchgate.net [researchgate.net]

- 5. Phosphorylation of a WRKY Transcription Factor by Two Pathogen-Responsive MAPKs Drives Phytoalexin Biosynthesis in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Measurement of reactive oxygen species production by luminol-based assay in Nicotiana benthamiana, Arabidopsis thaliana and Brassica rapa ssp. rapa - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

The Pivotal Role of Laminarihexaose in Marine Ecosystems: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Laminarihexaose (B104634), a β-1,3-glucan oligosaccharide derived from the ubiquitous marine polysaccharide laminarin, is emerging as a significant signaling molecule in marine ecosystems. While laminarin serves as a primary carbon and energy source, its hexameric form, this compound, functions as a distinct molecular pattern that can modulate microbial behavior and elicit defense responses in marine organisms. This technical guide provides an in-depth analysis of the functions of this compound, detailing its role in chemical communication, innate immunity, and as an elicitor of physiological responses. We present quantitative data on the bioactivity of laminarin and its derivatives, outline detailed experimental protocols for studying the effects of this compound, and provide visualizations of the key signaling pathways involved. This guide is intended to be a comprehensive resource for researchers investigating marine chemical ecology, invertebrate immunology, and the development of novel bioactive compounds.

Introduction: From Carbon Storage to Signal Molecule

Brown algae, particularly diatoms, are major primary producers in the ocean, fixing vast amounts of carbon dioxide into organic matter.[1][2] A significant portion of this fixed carbon is stored in the form of the polysaccharide laminarin, a β-1,3-glucan with occasional β-1,6-branches.[1] The annual production of laminarin by diatoms is estimated to be in the range of 5 to 15 gigatons, highlighting its central role in the marine carbon cycle.[3] While the polymer itself is a crucial food source for heterotrophic bacteria,[3][4] enzymatic degradation releases smaller oligosaccharides, such as this compound, into the environment. These oligosaccharides are not merely intermediates in carbon cycling; they are bioactive molecules that can act as microbe-associated molecular patterns (MAMPs) or damage-associated molecular patterns (DAMPs), triggering specific responses in other marine organisms.

Core Functions of this compound and its Parent Polysaccharide, Laminarin

Chemoattractant for Marine Bacteria

Recent studies have demonstrated that laminarin is a potent chemoattractant for marine bacteria.[3][5] This directed movement, or chemotaxis, allows bacteria to locate and exploit patches of organic matter, thereby accelerating the turnover of this significant carbon source. Interestingly, research has shown that the polymeric form of laminarin elicits a stronger chemotactic response in natural bacterial communities than its smaller constituents like laminaribiose (B1201645) and glucose.[3][6] However, laboratory-based assays with isolated bacterial strains have utilized this compound to study this phenomenon, indicating its relevance in bacterial signaling.

Elicitor of Defense Responses in Marine Algae

Oligosaccharides derived from the cell walls of algae can act as elicitors, triggering defense responses against pathogens and herbivores. For instance, oligoguluronates, derived from the alginate in brown algal cell walls, have been shown to induce an oxidative burst in the kelp Laminaria digitata.[7] This production of reactive oxygen species (ROS) is a common defense mechanism in plants and algae. While one study indicated that laminarin itself did not trigger a significant hydrogen peroxide release in L. digitata under their experimental conditions,[7] the role of specific laminarin oligosaccharides like this compound as elicitors of other defense responses, such as the upregulation of defense-related genes, remains an active area of research.

Modulator of Invertebrate Innate Immunity

Invertebrates rely on innate immunity to defend against pathogens, and a key component of this system is the recognition of conserved molecular patterns on microbes. Beta-glucans are well-established pathogen-associated molecular patterns (PAMPs) that are recognized by pattern recognition receptors (PRRs) in invertebrates.[1][8] This recognition, often mediated by β-glucan binding proteins (BGBPs), can trigger a variety of immune responses, including the activation of the prophenoloxidase (proPO) system, phagocytosis, and the production of antimicrobial peptides.[9][10] As a β-1,3-glucan hexasaccharide, this compound is a prime candidate for a PAMP that can activate the innate immune system of marine invertebrates such as mollusks, crustaceans, and echinoderms.

Quantitative Data on Laminarin and its Derivatives

The following tables summarize key quantitative data related to laminarin and the enzymatic activities involved in its degradation. While specific concentrations of this compound in the marine environment are not yet well-documented, the data on its parent compound provide a crucial context for its potential abundance and bioactivity.

Table 1: Concentration of Laminarin in Marine Environments

| Location | Sample Type | Concentration | Citation |

| North Sea | Particulate Organic Matter | 0.13 ± 0.02 to 0.48 ± 0.09 mg/L | [11] |

| Arctic & Atlantic Oceans | Sinking Diatom-Containing Particles | Up to 50% of organic carbon | [2] |

| Diatom Culture (Thalassiosira weissflogii) | Per Cell | 6 to 20 pg | [12] |

| Diatom Culture (Thalassiosira pseudonana) | Per Cell | 0.4 to 3.5 pg | [12] |

Table 2: Enzymatic Release of Reducing Sugars from Laminarin

| Enzyme | Substrate (0.1% w/v) | Reducing Sugar Equivalents Released (mg/mL) | Citation |

| FaGH16A | Laminarin | 0.23 ± 0.006 | [11] |

| FaGH17A | Laminarin | 0.064 ± 0.001 | [11] |

| FbGH30 | Laminarin | 0.083 ± 0.006 | [11] |

| FaGH16A | Lichenan | 0.058 ± 0.004 | [11] |

| FaGH16A | Barley β-glucan | 0.099 ± 0.006 | [11] |

Experimental Protocols

This section provides detailed methodologies for key experiments to investigate the function of this compound in marine ecosystems.

In Situ Bacterial Chemotaxis Assay (ISCA)

This protocol is adapted from Clerc et al. (2023) and allows for the in situ measurement of bacterial chemotaxis towards this compound.

Materials:

-

In Situ Chemotaxis Assay (ISCA) device

-

This compound

-

Artificial seawater (ASW)

-

0.2 µm sterile filters

Procedure:

-

Prepare a stock solution of this compound in ASW. A concentration range of 1-10 mg/mL has been used for laminarin and is a reasonable starting point for this compound, to be optimized for specific bacterial strains.

-

Sterile-filter the this compound solution through a 0.2 µm filter.

-

Load the wells of the ISCA device with the this compound solution. Use ASW without any added chemoattractant as a negative control.

-

Deploy the ISCA in the marine environment of interest for a defined period (e.g., 1-2 hours).

-

After retrieval, quantify the bacteria accumulated in the wells using methods such as flow cytometry or by plating on marine agar (B569324) and counting colony-forming units (CFUs).

-

The chemotactic index (CI) is calculated as the ratio of bacteria in the this compound-containing wells to the bacteria in the control wells.

Algal Oxidative Burst (ROS Production) Assay

This protocol is designed to measure the production of reactive oxygen species (ROS) in marine algae in response to elicitation by this compound.

Materials:

-

Marine algal culture (e.g., Laminaria digitata)

-

This compound

-

2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA) fluorescent probe

-

Microplate reader with fluorescence detection

Procedure:

-

Prepare a stock solution of this compound in sterile seawater. Test a range of concentrations (e.g., 10-200 µg/mL).

-

Distribute the algal culture into the wells of a microplate.

-

Add the H2DCFDA probe to the wells to a final concentration of 10-20 µM and incubate in the dark for 15-30 minutes.

-

Add the this compound solutions to the wells to initiate the elicitor response.

-

Immediately begin measuring the fluorescence intensity in a microplate reader (excitation ~495 nm, emission ~530 nm) at regular intervals for at least 60 minutes.

-

An increase in fluorescence over time compared to a seawater control indicates the production of ROS.

Invertebrate Hemocyte Phagocytosis Assay

This protocol assesses the effect of this compound on the phagocytic activity of marine invertebrate immune cells (hemocytes).

Materials:

-

Marine invertebrate (e.g., mussel, oyster)

-

This compound

-

Fluorescent microspheres (e.g., latex beads)

-

Anticoagulant buffer

-

Flow cytometer

Procedure: